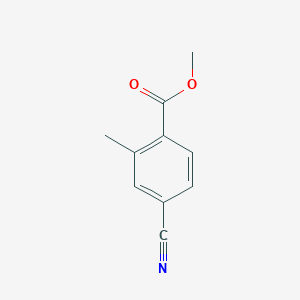

Methyl 4-cyano-2-methylbenzoate

Description

Methyl 4-cyano-2-methylbenzoate (CAS: 103261-67-2) is a benzoate ester derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. Its structure features a cyano group (-CN) at the para position and a methyl group (-CH₃) at the ortho position relative to the ester functional group. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science due to its dual electron-withdrawing (cyano) and electron-donating (methyl) substituents, which influence reactivity and stability .

Properties

IUPAC Name |

methyl 4-cyano-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQNYPAJSAVURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596104 | |

| Record name | Methyl 4-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103261-67-2 | |

| Record name | Methyl 4-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyano-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical-Initiated Bromination Mechanisms

The reaction proceeds via a radical chain mechanism, where initiators such as dibenzoyl peroxide (BPO) or azobis(isobutyronitrile) (AIBN) generate bromine radicals. These radicals abstract a hydrogen atom from the methyl group adjacent to the ester moiety, forming a benzyl radical that reacts with NBS to yield the brominated product.

Key reaction parameters:

-

Temperature: Ranges from room temperature (20°C) to reflux conditions (80°C).

-

Solvent: Carbon tetrachloride (CCl₄) is universally employed due to its inertness and ability to stabilize radicals.

-

Molar ratios: NBS is typically used in equimolar or slight excess (1.05–1.2 equiv) relative to the substrate.

Comparative Analysis of Bromination Protocols

The provided data reveals seven distinct bromination procedures, differing in initiators, reaction times, and workup methods. The following table synthesizes critical performance metrics:

High-Yield Room-Temperature Protocol

A 100% yield was achieved by stirring this compound (5.00 g, 28.6 mmol) with NBS (5.08 g, 28.6 mmol) and BPO (830 mg) in CCl₄ at 20°C for 4 hours. The simplicity of this method—avoiding heating or chromatographic purification—makes it industrially favorable.

Elevated-Temperature Reactions

At 80°C, AIBN-initiated reactions required extended durations (48 hours) but provided moderate yields (66.9%) after column chromatography. This trade-off between time and purity suggests temperature-dependent radical stability influences reaction efficiency.

Industrial-Scale Process Optimization

Catalyst and Solvent Selection

-

BPO vs. AIBN: BPO outperforms AIBN in large-scale reactions due to lower cost and easier handling. A reflux system with BPO (0.8 g, 3.28 mmol) and CCl₄ achieved complete conversion of 12.5 g substrate within 3 hours.

-

Solvent Recycling: CCl₄’s high boiling point (76.7°C) allows for efficient recovery via distillation, reducing environmental and economic costs.

Workflow Streamlining

Industrial protocols omit intermediate purification. For example, a 71.35 mmol reaction produced 18.2 g of crude methyl 2-(bromomethyl)-4-cyanobenzoate, which was directly used in subsequent steps. This approach minimizes downtime between synthetic stages.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted benzoates.

Reduction: 4-amino-2-methylbenzoate.

Hydrolysis: 4-cyano-2-methylbenzoic acid.

Scientific Research Applications

Methyl 4-cyano-2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-methylbenzoate depends on its specific applicationThe cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid .

Comparison with Similar Compounds

Methyl 4-cyano-2-methylbenzoate belongs to a class of substituted benzoate esters. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Positional Isomers

Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1) Structural Difference: The cyano and methyl groups are positioned at the 2- and 3-positions, respectively, altering electronic distribution. Similarity score: 0.88 .

Methyl 4-cyano-3-methylbenzoate (CAS: 25978-68-1) Structural Difference: The methyl group is at the meta position relative to the ester. Impact: Enhanced electron-withdrawing effects due to proximity of the cyano and ester groups, which may lower solubility in polar solvents compared to the 2-methyl analog .

Functional Group Variations

Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1149388-51-1) Structural Features: Addition of fluoro (-F) and nitro (-NO₂) groups. Impact: The nitro group significantly increases electron-withdrawing effects, making this compound more reactive in electrophilic aromatic substitution but less stable under acidic conditions .

Ethyl 4-cyano-2-methylbenzoate (CAS: 220389-17-3) Structural Difference: Ethyl ester (-COOCH₂CH₃) instead of methyl ester (-COOCH₃). Impact: Increased lipophilicity and molecular weight (189.21 g/mol), which may enhance membrane permeability in pharmaceutical applications .

Physicochemical Properties

| Property | This compound | Methyl 2-cyano-3-methylbenzoate | Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2) |

|---|---|---|---|

| Molecular Weight | 175.18 g/mol | 175.18 g/mol | 177.16 g/mol |

| Polarity | Moderate (cyano + methyl) | Moderate | High (hydroxyl group) |

| Boiling Point | Not reported | Not reported | ~300°C (estimated) |

| Applications | Pharmaceutical intermediates | Organic synthesis | UV stabilizers, polymer additives |

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -NO₂) reduce electron density on the aromatic ring, affecting reactions like Friedel-Crafts alkylation.

- Hydroxyl or methoxy groups increase polarity and hydrogen-bonding capacity, altering solubility profiles .

Chromatographic Behavior

This compound and its analogs are often analyzed via gas chromatography (GC) or HPLC due to their ester functionality. For example:

Biological Activity

Methyl 4-cyano-2-methylbenzoate (CAS No. 103261-67-2) is an organic compound with significant biological activity, particularly in pharmacology and toxicology. This article explores the compound's biological properties, including its interaction with various biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.18 g/mol

- Log P (octanol-water partition coefficient) : 2.1 to 2.47 (indicating moderate lipophilicity) .

Biological Activity Overview

This compound exhibits several notable biological activities:

- CYP Enzyme Interaction :

- Blood-Brain Barrier Permeability :

- Skin Permeation :

The exact mechanisms of action for this compound are still under investigation; however, its structural characteristics suggest several possible interactions:

- Enzyme Inhibition : By inhibiting CYP1A2, it may alter the metabolism of other compounds, potentially enhancing or diminishing their effects.

- Neuroactive Potential : Its ability to cross the BBB suggests it may influence central nervous system functions, possibly affecting neurotransmitter systems.

Study 1: Pharmacological Evaluation

A study evaluated the pharmacological profile of this compound in rodent models. The findings indicated:

- Analgesic Activity : The compound exhibited significant analgesic effects in pain models.

- Anti-inflammatory Effects : It reduced inflammation markers in induced paw edema models.

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile:

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Mutagenicity | No mutagenic effects found |

| Reproductive Toxicity | No adverse effects noted |

These results suggest that while this compound has therapeutic potential, it also requires careful consideration regarding its metabolic interactions and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.